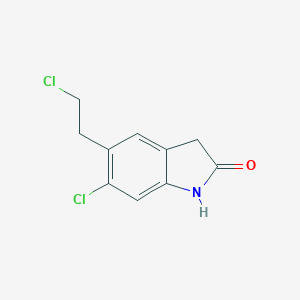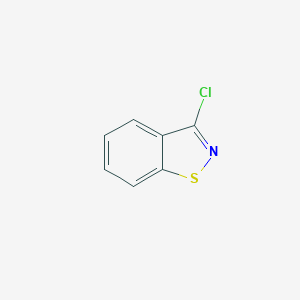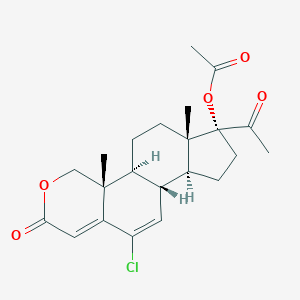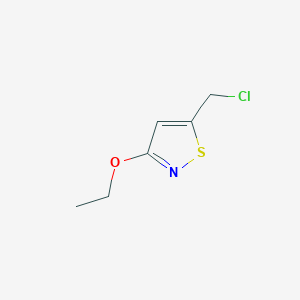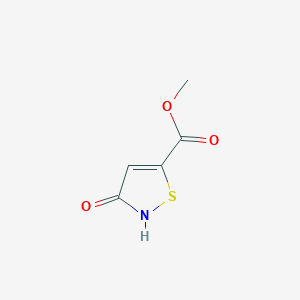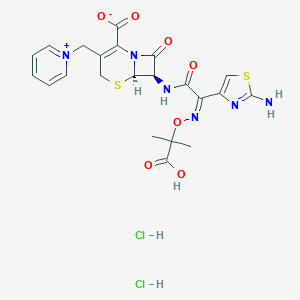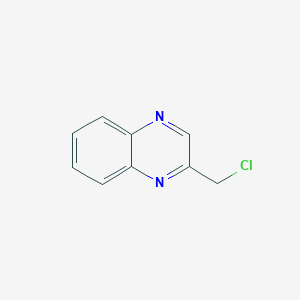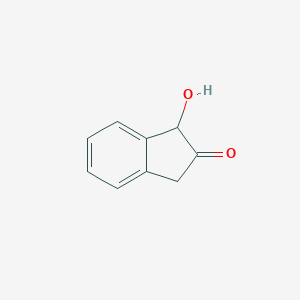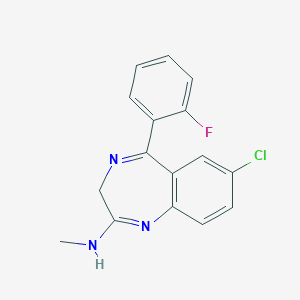
7-Chlor-5-(2-Fluorphenyl)-2-methylamino-3H-1,4-benzodiazepin
Übersicht
Beschreibung
“7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is a benzodiazepine derivative . It is also known as Midazolam Impurity E . The molecular formula is C16 H15 Cl F N3 and the molecular weight is 303.76 .
Synthesis Analysis
Midazolam and its analogues, which include “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine”, have been synthesized using isocyanide reagents . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is based on the molecular formula C16 H15 Cl F N3 .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” are not detailed in the search results, benzodiazepines in general are known to undergo various reactions .
Wissenschaftliche Forschungsanwendungen
Stoffwechsel von Arzneimitteln: Metabolitenidentifizierung
Die Verbindung wurde als Metabolit von Flurazepam identifiziert . Weitere Forschung könnte seinen Stoffwechselweg untersuchen, einschließlich der Enzyme, die an seiner Biotransformation beteiligt sind. Dieses Wissen ist entscheidend für die Vorhersage von Arzneimittelwechselwirkungen und die Optimierung von Dosierungsregimen.
Wirkmechanismus
Target of Action
The primary target of this compound is the GABA (A) Receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
The compound acts as a positive allosteric modulator at the GABA (A) Receptor . It binds to central benzodiazepine receptors which interact allosterically with GABA receptors . This interaction potentiates the effects of GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The compound affects the GABAergic pathway , enhancing the effect of GABA by increasing its affinity for its receptor. This leads to increased inhibitory effects of GABA on neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
The compound exhibits high bioavailability following oral administration . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s action results in anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant effects . These effects are due to the enhanced inhibitory action of GABA on neuronal excitability, which leads to decreased anxiety, prevention of seizures, sedation, and relaxation of skeletal muscles .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological state of the individual (such as age, sex, and health status), genetic factors (such as polymorphisms in the GABA (A) receptor or metabolic enzymes), and external factors (such as co-administration with other drugs or substances, and diet) .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that benzodiazepines interact with GABA receptors in the brain . This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Cellular Effects
The cellular effects of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine are likely to be similar to those of other benzodiazepines. These compounds generally enhance the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine involves binding to the GABA(A) receptor, a type of ligand-gated ion channel in the central nervous system . This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which decreases its excitability .
Temporal Effects in Laboratory Settings
It is known that benzodiazepines generally have a rapid onset of action, with effects typically observed within 30 minutes to an hour after administration .
Dosage Effects in Animal Models
It is known that the effects of benzodiazepines are dose-dependent, with higher doses leading to more pronounced sedative and anxiolytic effects .
Metabolic Pathways
Benzodiazepines are generally metabolized in the liver by cytochrome P450 enzymes .
Transport and Distribution
Benzodiazepines are lipophilic and are known to distribute widely throughout the body, including crossing the blood-brain barrier .
Subcellular Localization
Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the cell membrane where the GABA(A) receptors are located .
Eigenschaften
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574275 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59467-61-7 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



